REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[O:7][CH2:8][CH2:9][OH:10].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>C(Cl)Cl>[CH3:24][S:25]([O:10][CH2:9][CH2:8][O:7][C:6]1[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=1[O:4][CH2:3][C:2]([F:15])([F:16])[F:1])(=[O:27])=[O:26]
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(OCCO)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
186 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
83 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate was added water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by medium pressure liquid column chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of hexane and ethyl acetate (2/1) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCOC1=C(C=CC=C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |